molecular formula C20H35N3O2 B4431129 N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide

N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide

Cat. No.: B4431129
M. Wt: 349.5 g/mol
InChI Key: RUZULYRAZYBIAP-UHFFFAOYSA-N
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Description

N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O2/c24-19(12-15-22-13-6-5-11-20(22)25)21-17-8-7-14-23(16-17)18-9-3-1-2-4-10-18/h17-18H,1-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZULYRAZYBIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via alkylation reactions, often using cycloheptyl halides.

    Formation of the Oxopiperidine Moiety: The oxopiperidine moiety is synthesized through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: The final step involves coupling the piperidine and oxopiperidine moieties using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxopiperidine moiety to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

    Oxidation Products: Ketones, oxides.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pain modulation and inflammatory response pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide
  • N-(1-cyclooctylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide

Uniqueness

N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide is unique due to its specific cycloheptyl group, which imparts distinct steric and electronic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide
Reactant of Route 2
N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopiperidin-1-yl)propanamide

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